molecular formula C10H19ClO B14640397 2-Butyl-6-chlorohexanal CAS No. 52387-39-0

2-Butyl-6-chlorohexanal

Katalognummer: B14640397
CAS-Nummer: 52387-39-0
Molekulargewicht: 190.71 g/mol
InChI-Schlüssel: AQGIJHOBDQUFJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-6-chlorohexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a butyl group and a chlorine atom attached to a hexanal backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-chlorohexanal can be achieved through several methods. One common approach involves the chlorination of 2-butylhexanal using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-6-chlorohexanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Butyl-6-chlorohexanoic acid.

    Reduction: 2-Butyl-6-chlorohexanol.

    Substitution: Products depend on the nucleophile used, such as 2-butyl-6-hydroxyhexanal or 2-butyl-6-cyanohexanal.

Wissenschaftliche Forschungsanwendungen

2-Butyl-6-chlorohexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Butyl-6-chlorohexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The chlorine atom can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Butylhexanal: Lacks the chlorine atom, resulting in different reactivity and applications.

    6-Chlorohexanal: Lacks the butyl group, leading to variations in chemical properties.

    2-Butyl-6-chloroheptanal: Has an additional carbon atom, affecting its molecular structure and behavior.

Uniqueness

2-Butyl-6-chlorohexanal is unique due to the presence of both a butyl group and a chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

52387-39-0

Molekularformel

C10H19ClO

Molekulargewicht

190.71 g/mol

IUPAC-Name

2-butyl-6-chlorohexanal

InChI

InChI=1S/C10H19ClO/c1-2-3-6-10(9-12)7-4-5-8-11/h9-10H,2-8H2,1H3

InChI-Schlüssel

AQGIJHOBDQUFJM-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CCCCCl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.